Ethyl 2,5-pyridine-dicarboxylate

Catalog No.
S8760182
CAS No.
M.F
C9H8NO4-
M. Wt
194.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,5-pyridine-dicarboxylate

Product Name

Ethyl 2,5-pyridine-dicarboxylate

IUPAC Name

6-ethoxycarbonylpyridine-3-carboxylate

Molecular Formula

C9H8NO4-

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

WCLCDQBGCADVSY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(=O)[O-]

Ethyl 2,5-pyridinedicarboxylate belongs to the class of pyridine dicarboxylate esters. Its systematic IUPAC name is diethyl pyridine-2,5-dicarboxylate, reflecting the positions of the ester groups on the pyridine ring. Alternative synonyms include 2,5-pyridinedicarboxylic acid diethyl ester and diethyl 2,5-pyridinedicarboxylate. The compound’s structure consists of a six-membered aromatic ring with two ethoxycarbonyl (-COOEt) substituents at the 2- and 5-positions (Figure 1). The molecular geometry, confirmed by 2D and 3D structural depictions in PubChem, shows planar aromaticity with ester groups in para positions relative to the nitrogen atom.

Table 1: Key Identifiers of Ethyl 2,5-Pyridinedicarboxylate

PropertyValueSource
CAS Registry Number5552-44-3
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO}_4 $$
Molecular Weight223.22 g/mol
SynonymsDiethyl 2,5-pyridinedicarboxylate, 2,5-Pyridinedicarboxylic acid diethyl ester

Historical Context in Heterocyclic Chemistry

Pyridine derivatives have been integral to organic chemistry since their discovery in the 19th century. Ethyl 2,5-pyridinedicarboxylate emerged as a synthetic target due to its utility in forming metal-organic frameworks (MOFs) and pharmaceutical intermediates. Early synthesis routes focused on esterification of 2,5-pyridinedicarboxylic acid (CAS: 100-26-5), a compound first characterized for its high melting point (242–247°C) and limited aqueous solubility. The development of ester derivatives, including methyl and ethyl analogs, aimed to improve solubility and reactivity for subsequent transformations.

Relevance in Contemporary Organic Synthesis

In modern chemistry, ethyl 2,5-pyridinedicarboxylate is prized for its dual ester functionalities, which facilitate nucleophilic substitution, hydrolysis, and coordination chemistry. It serves as a precursor for ligands in catalysis and as a building block for bioactive molecules. For example, chloro-substituted analogs like 5-ethyl 3-chloro-2,5-pyridinedicarboxylate (CAS: 1200497-77-3) are synthesized for antimicrobial studies. Additionally, its structural isomer, diethyl 2,6-pyridinedicarboxylate (CAS: 15658-60-3), highlights the impact of substituent positioning on physical properties, such as melting points (41–42°C for 2,6-isomer vs. liquid state for 2,5-isomer).

Esterification of 2,5-Pyridinedicarboxylic Acid

Acid-Catalyzed Esterification with Ethanol

The most common method involves refluxing 2,5-pyridinedicarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid. This Brønsted acid catalyzes the nucleophilic attack of ethanol on the carboxylic acid groups, forming the diethyl ester. A study achieved a 75% yield after 18 hours of reflux, with longer durations (48 hours) reducing yields to 49% due to side reactions like ethanol dehydration [8]. The reaction mechanism proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for ethanol’s nucleophilic addition. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate isolate the product [8].

Table 1: Acid-Catalyzed Esterification Conditions and Yields

Reaction Time (h)Sulfuric Acid (mol%)Yield (%)
4367
18375
48.5349

Solvent Selection and Reaction Optimization

Ethanol serves dual roles as solvent and reactant, with excess ethanol driving equilibrium toward ester formation. Optimizing the ethanol-to-acid molar ratio (5:1) minimizes side products like diethyl ether. Solvent-free conditions under microwave irradiation have been theorized to reduce reaction times from hours to minutes, though experimental data remain scarce [5]. Temperature control at 78°C (ethanol’s boiling point) ensures consistent reflux, while higher temperatures risk decarboxylation.

Alternative Routes via Pyridine Ring Functionalization

Chloropyridine Intermediate Approaches

An alternative pathway involves synthesizing 2,5-dichloropyridine, followed by carboxylation and esterification. While not directly reported for ethyl 2,5-pyridine-dicarboxylate, analogous methods for 5-ethyl-2,3-pyridinedicarboxylate use Claisen condensation of diethyl oxalate and ethyl chloroacetate to form a chlorinated intermediate, later cyclized with aldehydes [1]. Adapting this approach could involve nickel-catalyzed carbonylation of 2,5-dichloropyridine to install carboxyl groups before esterification.

Microwave-Assisted Synthesis Protocols

Microwave irradiation offers potential time and energy savings. In related pyridine ester syntheses, microwave conditions reduced transesterification times from 24 hours to 2 hours with comparable yields [5]. Applying this to ethyl 2,5-pyridine-dicarboxylate could involve pulsed heating at 100–120°C, though catalyst stability under microwaves requires further study.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial processes prioritize catalyst recyclability and corrosion mitigation. Heterogeneous catalysts like sulfonated carbon nanotubes could replace sulfuric acid, enabling easier separation and reuse. A 2024 study on deep eutectic solvents highlighted that acidic catalysts with higher pKa values (e.g., acetic acid, pKa 4.76) minimize unwanted esterification byproducts, suggesting tailored catalytic systems for large-scale runs [4].

Waste Stream Management in Esterification

Neutralizing spent sulfuric acid generates sodium sulfate, which necessitates wastewater treatment to meet discharge regulations. Closed-loop solvent recovery systems for ethanol reduce raw material costs by 30–40% [8]. Additionally, switching to bioethanol decreases the carbon footprint, aligning with green chemistry principles.

^1^H and ^13^C Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of ethyl 2,5-pyridine-dicarboxylate provides comprehensive structural information through both proton and carbon-13 spectra. The ^1^H nuclear magnetic resonance spectrum, recorded in deuterated chloroform at 400 megahertz, exhibits distinct resonance patterns characteristic of the pyridine ring system and ethyl ester functionalities [1].

The aromatic region of the ^1^H nuclear magnetic resonance spectrum displays three distinct proton environments corresponding to the pyridine ring hydrogens. The most downfield signal appears at 9.328 parts per million, assigned to the hydrogen at position 3 of the pyridine ring, which experiences significant deshielding due to the electron-withdrawing nature of the adjacent carboxyl group at position 2 [1]. This proton exhibits a doublet of doublets multiplicity with coupling constants of 2.1 hertz to the hydrogen at position 4 and 0.9 hertz to the hydrogen at position 6, indicating long-range coupling across the pyridine ring system.

The hydrogen at position 4 of the pyridine ring resonates at 8.455 parts per million, also appearing as a doublet of doublets with coupling constants of 2.1 hertz to the adjacent hydrogen at position 3 and 8.2 hertz to the hydrogen at position 6 [1]. The larger coupling constant reflects the ortho relationship between positions 4 and 6 in the pyridine ring. The hydrogen at position 6 appears at 8.218 parts per million with coupling constants of 8.2 hertz to the position 4 hydrogen and 0.9 hertz to the position 3 hydrogen, consistent with the aromatic coupling pattern.

AssignmentChemical Shift (ppm)MultiplicityJ (Hz)Integration
H-3 (pyridine)9.328ddJ(3,4) = 2.1, J(3,6) = 0.91H
H-4 (pyridine)8.455ddJ(4,3) = 2.1, J(4,6) = 8.21H
H-6 (pyridine)8.218ddJ(6,4) = 8.2, J(6,3) = 0.91H
OCH₂ (C-2 ester)4.520qJ = 7.12H
OCH₂ (C-5 ester)4.461qJ = 7.12H
CH₃ (C-2 ester)1.473tJ = 7.13H
CH₃ (C-5 ester)1.442tJ = 7.13H

The ethyl ester groups produce characteristic resonance patterns in the aliphatic region of the ^1^H nuclear magnetic resonance spectrum. The methylene protons of the ethyl esters appear as two separate quartets at 4.520 parts per million and 4.461 parts per million, corresponding to the ethyl groups attached to the carboxyl functions at positions 2 and 5 of the pyridine ring, respectively [1]. These signals integrate for two protons each and exhibit coupling constants of 7.1 hertz, typical of ethyl ester methylene protons coupled to the adjacent methyl group. The methyl protons of the ethyl esters appear as triplets at 1.473 parts per million and 1.442 parts per million, integrating for three protons each and displaying coupling constants of 7.1 hertz to the adjacent methylene protons.

The ^13^C nuclear magnetic resonance spectrum, recorded at 100 megahertz in deuterated chloroform, provides detailed information about the carbon framework of ethyl 2,5-pyridine-dicarboxylate [1]. The carbonyl carbons of the ester groups appear at 165.28 parts per million and 164.24 parts per million, with the slight difference in chemical shift reflecting the different electronic environments of the carboxyl groups at positions 2 and 5. The pyridine ring carbons bearing the ester substituents resonate at 150.68 parts per million and 150.20 parts per million, exhibiting characteristic chemical shifts for aromatic quaternary carbons adjacent to nitrogen in pyridine systems.

Carbon PositionChemical Shift (ppm)Assignment
C=O (C-2 ester)165.28Carbonyl carbon
C=O (C-5 ester)164.24Carbonyl carbon
C-2 (pyridine)150.68Aromatic quaternary
C-5 (pyridine)150.20Aromatic quaternary
C-4 (pyridine)136.65Aromatic CH
C-6 (pyridine)125.39Aromatic CH
C-3 (pyridine)123.71Aromatic CH
OCH₂ (C-2 ester)61.24Ethyl ester
OCH₂ (C-5 ester)61.07Ethyl ester
CH₃ (C-2 ester)13.05Ethyl ester
CH₃ (C-5 ester)13.02Ethyl ester

The aromatic carbon-hydrogen carbons of the pyridine ring system appear at characteristic chemical shifts reflecting their electronic environments. The carbon at position 4 resonates at 136.65 parts per million, positioned between the two ester-bearing carbons and experiencing moderate deshielding [1]. The carbons at positions 6 and 3 appear at 125.39 parts per million and 123.71 parts per million, respectively, with the slight difference in chemical shift attributable to the different electronic environments created by the asymmetric substitution pattern.

The ethyl ester carbon signals appear in the aliphatic region, with the methylene carbons resonating at 61.24 parts per million and 61.07 parts per million, and the methyl carbons at 13.05 parts per million and 13.02 parts per million [1]. The small differences in chemical shifts between the two ethyl ester groups reflect the slightly different electronic environments created by their attachment to different positions on the pyridine ring.

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as a complementary technique to nuclear magnetic resonance for structural confirmation and functional group identification in ethyl 2,5-pyridine-dicarboxylate. The infrared spectrum provides characteristic absorption bands that confirm the presence of specific functional groups and their vibrational modes within the molecular framework [2] [3].

The most prominent features in the infrared spectrum of ethyl 2,5-pyridine-dicarboxylate are the carbonyl stretching vibrations of the ester groups, which appear as strong absorption bands in the region between 1740 and 1720 reciprocal centimeters [2]. These carbonyl stretches represent the most diagnostic infrared absorptions for confirming the presence of the ethyl ester functionalities. The appearance of two distinct carbonyl stretching frequencies reflects the different electronic environments of the ester groups at positions 2 and 5 of the pyridine ring, with slight variations in electron density affecting the vibrational frequency of the carbonyl bonds.

Functional GroupFrequency (cm⁻¹)AssignmentIntensity
C=O stretch1740Ester carbonylStrong
C=O stretch1720Ester carbonylStrong
C=C aromatic1600-1580Pyridine ringMedium
C=C aromatic1520-1480Pyridine ringMedium
C-H aromatic3080-3020Pyridine CHMedium
C-H aliphatic2980-2880Ethyl CHMedium
C-O stretch1300-1200Ester C-OStrong
C-N stretch1440-1400Pyridine C-NMedium
Ring breathing1060-1020Pyridine ringMedium

The aromatic region of the infrared spectrum displays characteristic absorption bands associated with the pyridine ring system. The carbon-carbon aromatic stretching vibrations appear as medium-intensity bands in the regions of 1600-1580 reciprocal centimeters and 1520-1480 reciprocal centimeters [3]. These absorptions are characteristic of the aromatic carbon-carbon double bond vibrations within the pyridine ring and confirm the presence of the heterocyclic aromatic system. The pyridine ring also exhibits characteristic carbon-nitrogen stretching vibrations in the region of 1440-1400 reciprocal centimeters, providing additional confirmation of the pyridine functionality.

The carbon-hydrogen stretching vibrations provide further structural information, with aromatic carbon-hydrogen stretches appearing in the region of 3080-3020 reciprocal centimeters and aliphatic carbon-hydrogen stretches from the ethyl groups appearing in the region of 2980-2880 reciprocal centimeters [3]. These absorptions confirm the presence of both aromatic and aliphatic hydrogen atoms in the expected ratio and positions.

The carbon-oxygen stretching vibrations of the ester groups appear as strong absorption bands in the region of 1300-1200 reciprocal centimeters, providing additional confirmation of the ester functionality [3]. The pyridine ring breathing vibrations appear as medium-intensity absorptions in the region of 1060-1020 reciprocal centimeters, characteristic of the symmetric ring vibrations of the pyridine system.

The infrared spectroscopic analysis confirms the structural features identified through nuclear magnetic resonance spectroscopy and provides complementary information about the vibrational modes of the functional groups present in ethyl 2,5-pyridine-dicarboxylate. The combination of these spectroscopic techniques provides comprehensive structural characterization of the compound and confirms the presence of all expected functional groups in their anticipated electronic environments.

Crystallographic Studies

X-ray Diffraction Analysis of Coordination Complexes

X-ray diffraction analysis of coordination complexes containing ethyl 2,5-pyridine-dicarboxylate and related pyridine-2,5-dicarboxylate ligands has revealed detailed structural information about the coordination behavior and solid-state arrangements of these compounds. The crystallographic studies demonstrate the versatile coordination modes available to the pyridine-2,5-dicarboxylate ligand system and provide insights into the three-dimensional structures formed through metal coordination [4] [5].

Zinc(II) coordination complexes with pyridine-2,5-dicarboxylate ligands have been structurally characterized through single-crystal X-ray diffraction analysis. The complex bis{4-[(hydroxyimino)methyl]pyridinium} diaquabis(pyridine-2,5-dicarboxylato-κ²N,O²)zincate(II) exhibits an octahedral coordination geometry around the zinc center [4]. The centrosymmetric zinc(II) cation is coordinated by two chelating pyridine-2,5-dicarboxylate ligands through their nitrogen atoms and one oxygen atom from each carboxylate group, forming stable five-membered chelate rings. Additionally, two water molecules complete the octahedral coordination sphere in a distorted geometry.

Complex TypeCoordination ModeGeometryBond Distances (Å)Reference
Zn(II) complexN,O-chelatingOctahedralZn-N: 2.05-2.10 [4]
Lanthanide complexBridgingVariableLn-O: 2.30-2.50 [5]
Diorganotin complexN,O-chelatingPentagonal bipyramidalSn-N: 2.20-2.30 [6]
Copper(II) complexBidentateSquare pyramidalCu-N: 1.95-2.00 [7]

The bond distances in the zinc coordination complex are consistent with typical zinc-nitrogen and zinc-oxygen bond lengths in octahedral environments. The zinc-nitrogen bonds range from 2.05 to 2.10 angstroms, while the zinc-oxygen bonds exhibit distances of 2.10 to 2.15 angstroms [4]. The chelating coordination mode of the pyridine-2,5-dicarboxylate ligand creates a stable five-membered ring with the zinc center, contributing to the overall stability of the complex.

Lanthanide coordination complexes with pyridine-2,5-dicarboxylate ligands have been extensively studied and demonstrate remarkable structural diversity. The lanthanide complexes exhibit one-, two-, and three-dimensional coordination polymers depending on the specific lanthanide ion and reaction conditions [5]. The progressive structural variation from one-dimensional zigzag chains to three-dimensional frameworks is attributed to the lanthanide contraction effect and the different coordination modes available to the pyridine-2,5-dicarboxylate ligand.

In the lanthanide coordination complexes, the pyridine-2,5-dicarboxylate ligand can adopt various coordination modes, including bridging between multiple metal centers through the carboxylate groups while simultaneously chelating through the nitrogen atom and one carboxylate oxygen [5]. The lanthanide-oxygen bond distances typically range from 2.30 to 2.50 angstroms, varying with the specific lanthanide ion and coordination number. The coordination numbers of the lanthanide centers vary from seven to nine, reflecting the flexibility of the lanthanide coordination sphere.

Diorganotin coordination complexes with 2,5-pyridine-dicarboxylate ligands exhibit unique structural features characterized by solvent-induced macrocycle and coordination polymer formation. The diorganotin complexes preferentially adopt pentagonal-bipyramidal coordination geometries around the tin centers [6]. The pyridine-2,5-dicarboxylate ligands exhibit N,O-chelate ring formation with the carboxylate group in the 2-position and bridging to other tin atoms primarily through the 5-carboxylate group, resulting in the formation of macrocyclic structures.

The diorganotin complexes demonstrate the formation of trinuclear and tetranuclear macrocycles with a predominance of the generally uncommon [3 + 3] metal-organic aggregates [6]. The trinuclear macrocycles exhibit different configurations with 12-, 18-, 21-, or 27-membered rings, depending on the specific coordination arrangement and solvent interactions. The tin-nitrogen bond distances in these complexes range from 2.20 to 2.30 angstroms, consistent with pentagonal-bipyramidal coordination geometry.

Copper(II) coordination complexes with pyridine-2,5-dicarboxylate ligands have been structurally characterized and exhibit square pyramidal coordination geometries around the copper centers [7]. The copper-nitrogen bond distances range from 1.95 to 2.00 angstroms, typical for copper(II) coordination compounds with nitrogen donor ligands. The bidentate coordination mode of the pyridine-2,5-dicarboxylate ligand creates stable chelate rings with the copper center.

Hydrogen Bonding Networks in Solid State

The solid-state structures of ethyl 2,5-pyridine-dicarboxylate and its coordination complexes are characterized by extensive hydrogen bonding networks that significantly influence the crystal packing and supramolecular organization. These hydrogen bonding interactions involve various donor and acceptor sites within the molecular framework and contribute to the overall stability and three-dimensional arrangement of the crystalline structures [8] [9] [10].

The hydrogen bonding patterns in ethyl 2,5-pyridine-dicarboxylate derivatives involve multiple types of interactions, including carbon-hydrogen to oxygen hydrogen bonds, nitrogen-hydrogen to oxygen hydrogen bonds, and oxygen-hydrogen to oxygen hydrogen bonds. The carbon-hydrogen to oxygen hydrogen bonds are particularly prevalent and involve the aromatic hydrogen atoms of the pyridine ring acting as weak hydrogen bond donors to the oxygen atoms of the ester carbonyl groups [8]. These interactions typically exhibit donor-acceptor distances ranging from 2.50 to 2.65 angstroms with hydrogen bond angles between 140 and 160 degrees.

Interaction TypeDistance (Å)Angle (°)DonorAcceptorReference
C-H···O2.50-2.65140-160Pyridine CHEster C=O [8]
N-H···O1.95-2.05160-180Amino NHCarboxyl O [10]
O-H···O2.48-2.52165-175Carboxyl OHEster O [11]
C-H···N2.60-2.75130-150Alkyl CHPyridine N [9]

The nitrogen-hydrogen to oxygen hydrogen bonds are observed in structures containing amino-substituted derivatives or coordination complexes with amine co-ligands. These interactions are typically stronger than carbon-hydrogen to oxygen bonds, with donor-acceptor distances ranging from 1.95 to 2.05 angstroms and hydrogen bond angles between 160 and 180 degrees [10]. The amino nitrogen atoms act as hydrogen bond donors to the oxygen atoms of carboxyl or ester groups, creating robust hydrogen bonding networks that contribute to the overall structural stability.

Oxygen-hydrogen to oxygen hydrogen bonds are present in structures containing carboxylic acid groups or coordinated water molecules. These interactions exhibit donor-acceptor distances ranging from 2.48 to 2.52 angstroms with hydrogen bond angles between 165 and 175 degrees [11]. The carboxyl hydroxyl groups or coordinated water molecules act as hydrogen bond donors to the oxygen atoms of ester or carboxyl groups, forming extended hydrogen bonding networks that link adjacent molecules in the crystal lattice.

Carbon-hydrogen to nitrogen hydrogen bonds involve the alkyl hydrogen atoms of the ethyl ester groups acting as weak hydrogen bond donors to the nitrogen atom of the pyridine ring [9]. These interactions typically exhibit donor-acceptor distances ranging from 2.60 to 2.75 angstroms with hydrogen bond angles between 130 and 150 degrees. While these interactions are relatively weak compared to conventional hydrogen bonds, they contribute to the overall crystal packing arrangement and supramolecular organization.

The hydrogen bonding networks in coordination complexes of ethyl 2,5-pyridine-dicarboxylate derivatives are further complicated by the presence of coordinated solvent molecules and additional co-ligands. Water molecules coordinated to metal centers frequently participate in hydrogen bonding interactions with the oxygen atoms of the ester groups, creating extended three-dimensional hydrogen bonding networks [4]. These networks contribute to the overall stability of the coordination complexes and influence the crystal packing arrangements.

The supramolecular organization of ethyl 2,5-pyridine-dicarboxylate derivatives in the solid state is characterized by the formation of chain-like or layer-like structures through hydrogen bonding interactions. The chains are typically formed through carbon-hydrogen to oxygen hydrogen bonds between adjacent molecules, with the pyridine ring hydrogen atoms acting as donors to the ester carbonyl oxygen atoms [8]. These chains can be further interconnected through additional hydrogen bonding interactions to form two-dimensional layers or three-dimensional networks.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

194.04533274 g/mol

Monoisotopic Mass

194.04533274 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types